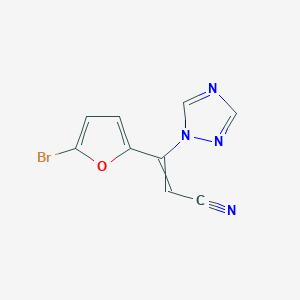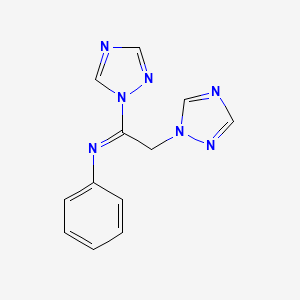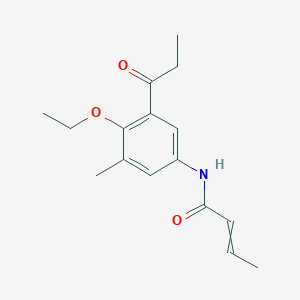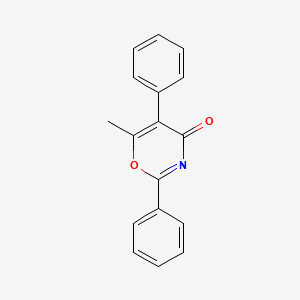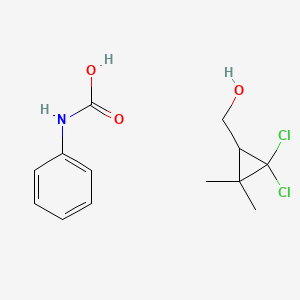
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is a complex organic compound that combines a cyclopropyl group with a phenylcarbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-3,3-dimethylcyclopropylmethanol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of cyclopropyl-containing compounds in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic research.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, leading to changes in their activity. The phenylcarbamic acid moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol
- Phenylcarbamic acid
- Cyclopropylmethanol derivatives
Uniqueness
What sets (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid apart from similar compounds is its combined structural features. The presence of both the cyclopropyl group and the phenylcarbamic acid moiety provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
Propiedades
Número CAS |
92533-65-8 |
|---|---|
Fórmula molecular |
C13H17Cl2NO3 |
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C6H10Cl2O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)4(3-9)6(5,7)8/h1-5,8H,(H,9,10);4,9H,3H2,1-2H3 |
Clave InChI |
PUFRUGITURTSDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(Cl)Cl)CO)C.C1=CC=C(C=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)

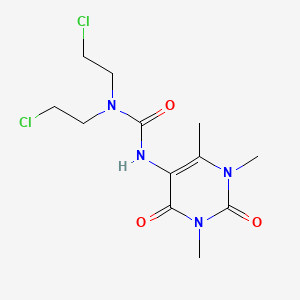
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
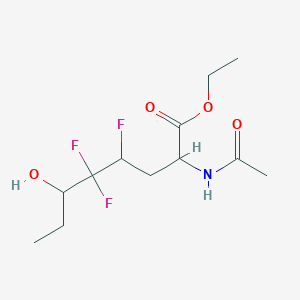
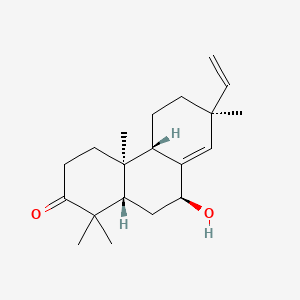
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
